Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate
Description
Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate (CAS 1300712-92-8) is a heterocyclic compound with the molecular formula C₁₁H₁₁ClN₄O₂. It features a 1,2,4-triazole ring linked to a 6-chloropyridin-2-yl group and an ethyl acetate moiety. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications. The compound is commercially available as a building block for synthetic chemistry (Parchem Chemicals) .
Properties
IUPAC Name |
ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-2-18-11(17)6-9-13-7-16(15-9)10-5-3-4-8(12)14-10/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSAPUMTGJCDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(C=N1)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363280 | |
| Record name | ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320419-39-4 | |
| Record name | Ethyl 1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320419-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate typically involves the reaction of 6-chloropyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate has been explored for various therapeutic applications:
- Antimicrobial Activity : Studies have demonstrated that compounds containing triazole rings exhibit significant antibacterial and antifungal properties. For instance, derivatives of triazoles have shown efficacy against pathogens like Escherichia coli and Staphylococcus aureus .
- Antitumor Potential : Research indicates that triazole-containing compounds can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation .
Agricultural Applications
The compound's unique structure allows it to be used in the development of agrochemicals:
- Fungicides : Its antifungal properties make it suitable for formulating fungicides that protect crops from fungal diseases .
Chemical Biology
In chemical biology, this compound serves as a valuable building block for synthesizing more complex molecules:
- Enzyme Inhibitors : The interaction between the triazole ring and enzyme active sites can lead to the development of new enzyme inhibitors, which are crucial in drug discovery .
Table: Comparison with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Antitumor Activity |
|---|---|---|---|
| This compound | Structure | Yes | Yes |
| Ethyl 2-(6-chloropyridin-2-yl)acetate | Similar | Moderate | No |
| Ethyl 2-(6-chloropyridazin-3-yl)acetate | Similar | Low | No |
Case Study 1: Antimicrobial Efficacy
A study published in PubMed Central evaluated the antimicrobial properties of various triazole derivatives against common pathogens. This compound exhibited notable activity against both bacterial and fungal strains .
Case Study 2: Antitumor Activity
Research conducted on triazole derivatives highlighted their potential as antitumor agents. The study found that compounds similar to this compound significantly inhibited tumor cell growth in vitro .
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyridine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
Key Insights :
- Thioether-containing analogs demonstrate antiviral and anticancer activities, but the target compound’s chloropyridinyl group may confer distinct target selectivity.
Biological Activity
Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate is a chemical compound notable for its diverse biological activities, attributed to its unique structural features that include both pyridine and triazole rings. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₁ClN₄O₂
- Molecular Weight : Approximately 266.68 g/mol
- IUPAC Name : this compound
- Physical State : Colorless to yellow solid or liquid
The compound's structure allows for significant interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The triazole ring facilitates hydrogen bonding and π–π interactions with enzyme active sites, leading to inhibition or modulation of enzymatic activity. The pyridine ring enhances binding affinity and specificity towards various biological targets.
Antimicrobial Activity
Research has indicated that compounds related to the triazole class exhibit notable antimicrobial properties. This compound has been explored for its efficacy against various pathogens:
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Significant inhibition of growth against pathogenic strains |
| Fungi | Effective in reducing fungal load in vitro |
In a comparative study, derivatives of triazole compounds demonstrated superior antibacterial activity compared to standard antibiotics like chloramphenicol .
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells through various mechanisms:
- Cell Cycle Arrest : this compound has been reported to induce G0/G1 phase arrest in cancer cell lines.
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways.
- Inhibition of Metastasis : Studies suggest that it may reduce the migratory ability of cancer cells .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase | 0.5 |
| Cyclooxygenase (COX) | 0.04 |
These findings indicate that this compound could be a candidate for treating conditions related to these enzymes' dysregulation .
Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Biology assessed the antimicrobial efficacy of various triazole derivatives, including this compound. Results showed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Activity
In a recent investigation published in Cancer Letters, the compound was tested against several cancer cell lines. It was found to significantly inhibit cell growth and induce apoptosis at concentrations lower than those required for conventional chemotherapeutic agents.
Q & A
Q. What are the common synthetic routes for Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate?
Methodological Answer: The synthesis typically involves cyclocondensation or multi-step reactions. For example:
- Cyclocondensation : Reacting 2-(1,2,4-triazol-3-yl)acetonitrile derivatives with β-keto esters (e.g., ethyl acetoacetate) in the presence of ammonium acetate under reflux (150°C, 40 minutes), yielding triazolo-pyridine derivatives with moderate yields (e.g., 46% in Scheme 12 of ).
- Multi-step sequences : Starting from 4-thioalkyl phenols, reaction with ethyl chloroacetate in acetone/K₂CO₃ generates intermediates, which are further functionalized ().
- Ethanol-mediated synthesis : Heating 3,5-diamino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one in ethanol for 12 hours, followed by recrystallization ().
Q. Key Considerations :
Q. How is the compound characterized structurally in academic research?
Methodological Answer:
- X-ray crystallography : Use SHELX or WinGX/ORTEP for small-molecule refinement and anisotropic displacement ellipsoid visualization. For example, reports a planar fused-ring system with C–H bond angles of 111.33° using SHELXL.
- NMR spectroscopy : ¹H NMR and ESI-MS verify purity and stereochemistry (e.g., reports δ ~1.29–2.45 ppm for enantiomers).
- Chromatography : HPLC-DAD () or SFC () ensures purity (>95%) and separates stereoisomers.
Q. Data Interpretation :
- Compare experimental NMR shifts with computational predictions (e.g., DFT).
- Validate hydrogen bonding patterns (e.g., amino group interactions in ) via crystallographic data.
Advanced Research Questions
Q. How can researchers optimize synthesis yields when scaling up production?
Methodological Answer:
- Reaction time/temperature : achieved 46% yield at 150°C for 40 minutes, but prolonged heating may degrade intermediates.
- Catalyst screening : Replace ammonium acetate with Lewis acids (e.g., ZnCl₂) to enhance cyclocondensation efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of chloropyridinyl intermediates.
Case Study :
reports 32–36% yields for similar triazole derivatives using ethanol, suggesting room for optimization via microwave-assisted synthesis or flow chemistry.
Q. How should forced degradation studies be designed to assess stability?
Methodological Answer:
- Stress conditions : Expose the compound to:
- Acidic/alkaline hydrolysis (0.1–1M HCl/NaOH, 70°C).
- Oxidative stress (3% H₂O₂).
- Photolytic degradation (ICH Q1B guidelines).
- Analytical tools : Use HPLC-DAD () to track degradation products. For example, highlights the need for impurity profiling in API formulations.
Q. Data Analysis :
- Calculate degradation kinetics (e.g., t₁/₂) under each condition.
- Identify degradation pathways (e.g., ester hydrolysis or triazole ring oxidation).
Q. How can computational modeling resolve contradictions in reported bioactivity data?
Methodological Answer:
- Molecular docking : Compare the compound’s binding affinity with triazamate (), a structurally related insecticide, to explain divergent bioactivity.
- QSAR studies : Correlate substituent effects (e.g., 6-chloropyridinyl vs. tert-butyl groups) with antifungal or pesticidal activity ().
Example :
Triazamate () inhibits acetylcholinesterase, while the target compound may target β-glucan synthesis (). Use AutoDock Vina to validate hypotheses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
